2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide
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Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C6H10N2S·2HBr. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and transcription processes .
Pharmacokinetics
The compound’s solubility and stability at room temperature suggest that it may have good bioavailability .
Result of Action
The interaction with dna and topoisomerase ii suggests that it may cause dna double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Action Environment
The compound’s stability at room temperature suggests that it may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Another thiazole derivative with different functional groups.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: A similar compound with a different counterion.
Thiazole-2-ethylamine: A structurally related compound with variations in the side chain.
Uniqueness
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dihydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2BrH/c1-5-8-6(2-3-7)4-9-5;;/h4H,2-3,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCAHDLMRJDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCN.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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